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AP-14145 HCl

Cat. No.: B1192163
M. Wt: 398.81
InChI Key: KGIUXIYNTCVBST-HNCPQSOCSA-N
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Description

Overview of Small Conductance Calcium-Activated Potassium (KCa2) Channels in Biological Systems

Small conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are a subfamily of KCa channels characterized by their small single-channel conductance of approximately 2-20 picosiemens (pS). chapman.edu Unlike many other potassium channels, KCa2 channels are voltage-independent, meaning their activation is governed solely by the concentration of intracellular calcium. chapman.edunih.gov There are three subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), which are encoded by the genes KCNN1, KCNN2, and KCNN3, respectively. chapman.eduecrjournal.com

These channels are tetramers, with each of the four subunits containing six transmembrane domains. nih.gov A critical feature of KCa2 channels is their constitutive association with calmodulin (CaM), a calcium-binding protein. uniprot.orguniprot.org When intracellular calcium levels rise, calcium binds to CaM, which in turn triggers a conformational change in the KCa2 channel, leading to its opening and the subsequent efflux of potassium ions. uniprot.orguniprot.org This outflow of positive charge hyperpolarizes the cell membrane, making it less excitable.

KCa2 channels are widely distributed throughout the body. In the central nervous system, they are key regulators of neuronal excitability, contributing to the afterhyperpolarization that follows action potentials and influencing synaptic plasticity. nih.gov In the cardiovascular system, KCa2 channels, particularly KCa2.2 and KCa2.3, are found in the atria of the heart where they play a role in the repolarization phase of the cardiac action potential. frontiersin.orgfrontiersin.org They are also present in other tissues, including airway epithelial cells. nih.gov

Rationale for KCa2 Channel Modulation in Preclinical Investigations

The distinct physiological roles of KCa2 channels have made them an attractive target for pharmacological modulation in a variety of preclinical investigations. The rationale for targeting these channels stems from their involvement in several pathological conditions.

In cardiology, the atrial-preferential expression and function of KCa2 channels have positioned them as a promising target for the management of atrial fibrillation (AF). ecrjournal.comfrontiersin.org Inhibition of these channels is hypothesized to prolong the atrial effective refractory period (AERP), a key electrophysiological parameter, without significantly affecting the ventricles, potentially offering a safer therapeutic window compared to non-selective antiarrhythmic drugs. frontiersin.orgfrontiersin.org Preclinical studies in various animal models have demonstrated that KCa2 channel inhibitors can indeed prolong atrial refractoriness and terminate AF. frontiersin.org

In neuroscience, the modulation of KCa2 channels is being explored for its potential in treating neurological and psychiatric disorders. nih.gov Given their role in regulating neuronal excitability, KCa2 channel modulators are being investigated for conditions such as epilepsy, ataxia, and schizophrenia. nih.gov For instance, activators of KCa2 channels have shown promise in preclinical models of ataxia by improving motor deficits. nih.gov

Furthermore, the involvement of KCa2 channels in other physiological systems, such as the respiratory system, suggests their potential as therapeutic targets for airway diseases. nih.gov

Historical Context of KCa2 Channel Inhibitors in Pharmacological Research

The pharmacological exploration of KCa2 channels has a rich history, beginning with the use of natural toxins. The bee venom peptide, apamin (B550111), was one of the first identified and widely used KCa2 channel blockers. nih.gov Its high affinity and selectivity for KCa2 channels made it an invaluable tool for elucidating the physiological functions of these channels. nih.gov However, the peptide nature of apamin limited its therapeutic potential.

This led to the development of small-molecule inhibitors. One of the early small-molecule inhibitors was dequalinium. escholarship.org Subsequent research focused on developing more potent and selective compounds. This effort led to the creation of compounds like UCL 1684 and NS8593, which offered improved properties for studying KCa2 channel function. ecrjournal.comescholarship.org

These early inhibitors were instrumental in validating KCa2 channels as a drug target. They were primarily used as research tools to understand the role of these channels in various physiological and pathophysiological processes. The development of these compounds can be categorized into two main classes: pore blockers and negative allosteric modulators. ecrjournal.com Pore blockers physically obstruct the ion conduction pathway, while negative allosteric modulators bind to a site distinct from the pore and reduce the channel's sensitivity to calcium. ecrjournal.comfrontiersin.org This historical development paved the way for the design of more refined modulators like AP-14145 HCl.

Significance of this compound as a Research Tool Compound for KCa2 Channel Inquiry

This compound has emerged as a significant research tool for investigating the function and therapeutic potential of KCa2 channels. nih.gov It is a potent negative allosteric modulator of KCa2.2 and KCa2.3 channels. nih.govmedchemexpress.com Its significance lies in its specific mechanism of action and its utility in preclinical studies.

This compound works by decreasing the calcium sensitivity of the KCa2 channels. nih.govnih.gov In the presence of AP-14145, a higher concentration of intracellular calcium is required to activate the channel. nih.govnih.gov This mechanism of action is distinct from that of pore blockers like apamin. The inhibitory effect of AP-14145 is dependent on specific amino acid residues within the channel, namely S508 and A533 in the rKCa2.3 channel. nih.govnih.gov

The compound has demonstrated equipotent inhibition of both human KCa2.2 and KCa2.3 channels with an IC50 of 1.1 µM. medchemexpress.comnih.gov This makes it a valuable tool for studying the combined role of these two subtypes in various tissues.

Preclinical studies have highlighted the utility of this compound. For example, it has been shown to prolong the AERP in rats, supporting the hypothesis that KCa2 channel inhibition is a viable antiarrhythmic strategy. nih.govtocris.com Furthermore, in a porcine model of atrial fibrillation that was resistant to another antiarrhythmic agent, AP-14145 demonstrated antiarrhythmic effects. medchemexpress.com The development and characterization of AP-14145 have provided researchers with a well-defined chemical probe to further explore the intricate biology of KCa2 channels and their potential as therapeutic targets. nih.gov An analog of AP-14145, AP30663, has even progressed to clinical trials for atrial fibrillation. chapman.edu

Research Findings on this compound

ParameterFindingSource
Mechanism of Action Negative allosteric modulator of KCa2.2 and KCa2.3 channels nih.govmedchemexpress.com
Effect on Ca2+ Sensitivity Increases the EC50 of Ca2+ on KCa2.3 channels from 0.36 µM to 1.2 µM nih.govnih.gov
IC50 for KCa2.2/KCa2.3 1.1 µM medchemexpress.comnih.gov
Key Amino Acid Dependencies S508 and A533 in the rKCa2.3 channel nih.govnih.gov
In Vivo Effect (Rats) Prolongs atrial effective refractory period (AERP) nih.govtocris.com
In Vivo Effect (Pigs) Demonstrates antiarrhythmic effects in a Vernakalant-resistant model of atrial fibrillation medchemexpress.com
Selectivity Inhibits hKCa2.1 and hKCa1.1 at higher concentrations; no significant effect on hKCa3.1, Kv1.5, Kv7.1/KCNE1, Kv4.3/KChiP2, Kir2.1, or Nav1.5 at tested concentrations. medchemexpress.com

Properties

Molecular Formula

C18H18ClF3N4O

Molecular Weight

398.81

IUPAC Name

N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride

InChI

InChI=1S/C18H17F3N4O.ClH/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26;/h3-10H,1-2H3,(H,23,26)(H2,22,24,25);1H/t10-;/m1./s1

InChI Key

KGIUXIYNTCVBST-HNCPQSOCSA-N

SMILES

C[C@H](C1=CC(C(F)(F)F)=CC=C1)NC2=NC3=CC=CC(NC(C)=O)=C3N2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO and Ethanol

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP14145 HCl, AP 14145 HCl, AP-14145 HCl, AP-14145 hydrochloride

Origin of Product

United States

Molecular Pharmacology of Ap 14145 Hcl

Mechanism of Action of AP-14145 HCl at KCa2 Channels

This compound exerts its pharmacological effects by interacting with KCa2 channels in a specific manner, influencing their gating behavior through allosteric modulation and altering their sensitivity to intracellular calcium.

Allosteric Modulation of KCa2 Channel Function by this compound

This compound functions as a negative allosteric modulator of KCa2 channels. medchemexpress.comrndsystems.commedkoo.comtocris.comfishersci.co.uknih.govnih.govtargetmol.com This means that it binds to a site on the channel distinct from the pore where potassium ions pass and the site where calcium binds, yet its binding influences the channel's activity. The result of this allosteric interaction is an inhibition of KCa2 channel function. medchemexpress.comrndsystems.commedkoo.comtocris.comfishersci.co.uknih.govnih.govtargetmol.com

Influence of this compound on Calcium Sensitivity of KCa2 Channel Activation

A key aspect of this compound's mechanism is its effect on the calcium sensitivity of KCa2 channels. The activation of KCa2 channels is dependent on intracellular calcium concentrations. This compound modulates this dependence by increasing the EC50 for calcium on these channels. medchemexpress.comrndsystems.commedkoo.comtocris.comfishersci.co.uknih.govnih.gov This shift in the calcium dose-response curve indicates that a higher concentration of intracellular calcium is required to achieve the same level of channel activation in the presence of this compound compared to its absence. For instance, research has shown that AP-14145 (at a concentration of 10 µM) increased the EC50 of Ca2+ on KCa2.3 channels from 0.36 ± 0.02 μM to 1.2 ± 0.1 μM. nih.govnih.gov This approximately threefold increase in the calcium EC50 demonstrates a significant reduction in the channel's apparent calcium sensitivity. rndsystems.commedkoo.comtocris.comfishersci.co.uk

Table 1: Effect of AP-14145 (10 µM) on KCa2.3 Channel Calcium Sensitivity

ConditionCa2+ EC50 (µM)
Control0.36 ± 0.02
+ AP-14145 (10 µM)1.2 ± 0.1

Identification of Key Amino Acid Residues Governing this compound Interaction with KCa2 Channels

Studies employing techniques such as site-directed mutagenesis have been instrumental in identifying specific amino acid residues within the KCa2 channel structure that are critical for the inhibitory effect of this compound. nih.govnih.gov Research indicates that the inhibitory action of this compound is strongly dependent on the presence of two particular amino acids: S508 and A533. medchemexpress.comnih.govnih.govtargetmol.com These residues are located in the inner pore region of the channel. nih.gov For example, in the rat KCa2.3 channel, these residues correspond to S508 and A533, which are equivalent to S507 and A532 in the human KCa2.3 channel. nih.gov The dependence of this compound inhibition on these specific amino acids highlights their role as key determinants in the allosteric binding site or the transduction pathway through which the modulator affects channel gating.

KCa2 Channel Subtype Selectivity Profile of this compound

The KCa2 channel family consists of three main subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). Understanding the selectivity of a compound like this compound across these subtypes is crucial for assessing its potential effects in biological systems where multiple subtypes may be expressed.

Comparative Analysis of this compound Potency on KCa2.2 and KCa2.3 Subtypes

This compound has been characterized as an equipotent negative allosteric modulator of both KCa2.2 and KCa2.3 channels. nih.govnih.gov Studies have reported consistent IC50 values for the inhibition of these two subtypes. For instance, the IC50 for both human KCa2.2 and KCa2.3 channels is approximately 1.1 ± 0.3 μM when measured with 400 nM intracellular calcium. nih.govnih.gov Other sources also report an IC50 of 1.1 μM for both subtypes. medchemexpress.comrndsystems.comtocris.comfishersci.co.uk An IC50 of 1.3 μM has also been reported for human SK3 (KCa2.3) using whole-cell patch clamp. medchemexpress.com While primarily targeting KCa2.2 and KCa2.3, this compound shows some activity on other KCa subtypes at higher concentrations. At 10 μM, it inhibits hKCa1.1 by 50% and hKCa2.1 by 90%, but has no effect on hKCa3.1 channels. medchemexpress.commdpi.com

Table 2: this compound Potency (IC50) on KCa2 Subtypes

KCa2 SubtypeIC50 (µM)Notes
KCa2.21.1 ± 0.3Measured with 400 nM intracellular Ca2+ nih.govnih.gov
KCa2.31.1 ± 0.3Measured with 400 nM intracellular Ca2+ nih.govnih.gov
KCa2.31.3Whole-cell patch clamp medchemexpress.com

Methodological Approaches for Subtype Selectivity Assessment

The subtype selectivity profile and mechanism of action of this compound have been investigated using established electrophysiological techniques. A primary method involves patch-clamp recordings of heterologously expressed KCa2 channels. nih.govnih.gov This approach typically utilizes cell lines, such as Human Embryonic Kidney (HEK) cells, that are transiently or stably transfected with expression vectors encoding specific human KCa2 channel subtypes (e.g., hKCa2.2, hKCa2.3). nih.govnih.govphysiology.orgnih.gov Both whole-cell and inside-out patch-clamp configurations are employed to measure ion currents flowing through the channels under controlled voltage and intracellular calcium conditions. medchemexpress.comnih.govnih.govphysiology.orgnih.govmdpi.com By applying varying concentrations of this compound and measuring the resulting inhibition of potassium currents, researchers can determine the potency (e.g., IC50 values) of the compound on each specific KCa2 subtype. Site-directed mutagenesis, where specific amino acid residues in the channel protein are altered, is also used in conjunction with electrophysiology to explore the binding determinants and the impact of mutations on compound sensitivity, further aiding in understanding the molecular basis of selectivity and interaction. nih.govnih.gov

Off-Target Receptor and Ion Channel Interactions of this compound in Preclinical Assays

Preclinical evaluations have included assessing the potential for this compound to interact with ion channels other than KCa2, which is crucial for understanding its selectivity profile.

Evaluation of this compound Effects on Non-KCa2 Ion Channels (e.g., hERG, Kir3.1/3.4)

Studies have investigated the effects of AP-14145 on a panel of cardiac ion channels to determine its selectivity. AP-14145 has been shown to inhibit the hERG (Kᵥ11.1) channel with an IC₅₀ of 71.8 ± 0.5 μM. medchemexpress.comahajournals.org Inhibition of the hERG channel is a key assessment in preclinical studies due to its role in cardiac repolarization and the potential for off-target block to lead to QT interval prolongation. researchgate.netwikipedia.org

Furthermore, AP-14145 has been evaluated for its effects on Kir3.1/Kir3.4 (IκACh) channels, showing an IC₅₀ of 9.3 ± 0.4 μM. medchemexpress.comahajournals.org In contrast, AP-14145 did not produce significant effects on several other cardiac ion channels, including Kᵥ1.5 (Iκur), Kᵥ7.1/KCNE1 (Iκs), Kᵥ4.3/KChiP2 (Ito), and Kir2.1 (Iκ1) at concentrations up to 30 μM. medchemexpress.comahajournals.org Additionally, no significant block of Caᵥ1.2 was observed at concentrations between 1 and 10 μM. medchemexpress.com

The following table summarizes the IC₅₀ values of this compound on various ion channels:

Ion ChannelIC₅₀ (μM)
hKCa2.2 (SK2)1.1 ± 0.3 nih.gov
hKCa2.3 (SK3)1.1 ± 0.3 nih.gov
hERG (Kᵥ11.1)71.8 ± 0.5 ahajournals.org
Kir3.1/Kir3.4 (IκACh)9.3 ± 0.4 ahajournals.org
hKCa1.1~10 medchemexpress.comnih.gov
hKCa2.1<10 medchemexpress.comnih.gov
hKCa3.1>10 medchemexpress.comnih.gov
Kᵥ1.5 (Iκur)>30 medchemexpress.comahajournals.org
Kᵥ7.1/KCNE1 (Iκs)>30 medchemexpress.comahajournals.org
Kᵥ4.3/KChiP2 (Ito)>30 medchemexpress.comahajournals.org
Kir2.1 (Iκ1)>30 medchemexpress.comahajournals.org
Caᵥ1.2>10 medchemexpress.com

*Values indicated with an asterisk represent concentrations at which significant inhibition was or was not observed, rather than a precise IC₅₀. At 10 μM, 50% inhibition of hKCa1.1 and 90% inhibition of hKCa2.1 were noted. medchemexpress.comnih.gov At 30 μM, no significant effects were seen on Kᵥ1.5, Kᵥ7.1/KCNE1, Kᵥ4.3/KChiP2, and Kir2.1. medchemexpress.comahajournals.org At 1-10 μM, no significant block of Caᵥ1.2 was observed. medchemexpress.com

Methodologies for Investigating Off-Target Binding and Functional Modulation

The evaluation of off-target interactions and functional modulation of ion channels by compounds like this compound typically involves a range of preclinical methodologies. Patch-clamp electrophysiology is a primary technique used to directly measure ion channel currents and assess the effect of a compound on channel function in a concentration-dependent manner. nih.govnih.gov This method allows for the determination of parameters such as IC₅₀ values, which quantify the potency of inhibition. nih.govnih.govresearchgate.net

Automated patch clamp systems are frequently employed for high-throughput screening of compound effects on various ion channels, including hERG and different KCa subtypes. ahajournals.org These systems enable the rapid assessment of a compound's profile across a panel of channels. medchemexpress.comahajournals.org

Site-directed mutagenesis studies are valuable for investigating the molecular determinants of compound binding and inhibition. nih.govnih.gov By altering specific amino acid residues in the ion channel, researchers can identify residues critical for the interaction with the compound, as was done to identify the importance of S508 and A533 for AP-14145 inhibition of KCa2 channels. nih.govnih.gov

In addition to functional assays, binding studies can be utilized to assess the affinity of a compound for specific receptors or ion channels. While the provided information focuses on functional modulation, binding assays are a common methodology in preclinical screening to identify potential off-targets.

Preclinical cardiac ion channel screening panels are routinely used to evaluate the potential cardiac safety liabilities of drug candidates by assessing their effects on a range of channels critical for cardiac action potential, including hERG, Naᵥ1.5, Caᵥ1.2, and various potassium channels. medchemexpress.comahajournals.orgresearchgate.net

Preclinical Electrophysiological and Pharmacological Characterization of Ap 14145 Hcl

In Vitro Electrophysiological Studies of AP-14145 HCl

The mechanism of KCa2 channel inhibition by this compound has been investigated using patch-clamp electrophysiology. nih.govnih.gov In inside-out patch-clamp recordings from HEK cells heterologously expressing human KCa2.3 (hKCa2.3) channels, this compound was found to be a negative allosteric modulator. nih.gov It inhibits channel activity by decreasing the channel's sensitivity to intracellular calcium (Ca²+), rather than by direct pore blockage. nih.govnih.gov

This was demonstrated in experiments where the half-maximal effective concentration (EC₅₀) of Ca²+ required for KCa2.3 channel activation was measured. In the absence of the compound, the EC₅₀ for Ca²+ was 0.36 ± 0.02 µM. nih.govnih.gov In the presence of 10 µM this compound, the channel's affinity for calcium was significantly reduced, shifting the EC₅₀ to 1.2 ± 0.1 µM. nih.govnih.gov This represents an approximately three-fold increase in the calcium concentration needed for half-maximal channel activation. tocris.com

Further studies using site-directed mutagenesis have identified that this inhibitory effect is strongly dependent on two specific amino acid residues located in the inner pore of the channel: S508 and A533. nih.govnih.govmedchemexpress.combiocat.com Whole-cell patch-clamp recordings on the human SK3 (KCa2.3) channel have also been conducted, yielding an IC₅₀ value of 1.3 µM for this compound. medchemexpress.com

This compound inhibits KCa2 channel currents in a concentration-dependent manner. nih.govmedchemexpress.com Using inside-out manual patch-clamp techniques on HEK cells expressing hKCa2.2 and hKCa2.3, researchers established that this compound is an equipotent inhibitor of both channel subtypes. nih.govnih.gov

The inhibitory effect was observed at nanomolar concentrations, with total inhibition being achieved at approximately 30 µM. nih.govmedchemexpress.com The calculated half-maximal inhibitory concentration (IC₅₀) for both hKCa2.2 and hKCa2.3 currents was determined to be 1.1 ± 0.3 µM when measured with an intracellular free Ca²+ concentration of 400 nM. nih.govnih.gov This finding is consistently reported across multiple sources. tocris.commedchemexpress.combiocat.comtargetmol.com

Channel SubtypeConfigurationIC₅₀ Value (µM)Reference
hKCa2.2 (SK2)Inside-Out Patch1.1 ± 0.3 nih.govnih.gov
hKCa2.3 (SK3)Inside-Out Patch1.1 ± 0.3 nih.govnih.gov
hKCa2.3 (SK3)Whole-Cell Patch1.3 medchemexpress.com

The functional antagonism of this compound was demonstrated in the presence of a known KCa2 channel positive gating modulator, NS309. nih.gov In inside-out patches from HEK cells expressing hKCa2.3, the application of 10 µM NS309 caused a significant increase in channel current. nih.gov The subsequent addition of 10 µM this compound, in the continued presence of NS309, effectively reversed the activating effect of NS309, returning the current towards its baseline level. nih.gov

Furthermore, in vivo studies in rats showed that the electrophysiological effects of this compound are transient. One minute after a bolus injection, a significant increase in the atrial effective refractory period (AERP) was observed; however, the AERP returned towards baseline values within five minutes, suggesting a reversible action of the compound in a physiological system. nih.gov

Ex Vivo and In Vivo Electrophysiological Investigations of this compound in Animal Models

This compound has been shown to prolong the AERP in a concentration-dependent manner in various rodent models. nih.govnih.govfrontiersin.org

In Vivo Rat Model : In anesthetized male rats, intravenous bolus injections of this compound led to a significant increase in AERP. nih.govmedchemexpress.com Just one minute after an injection of 2.5 mg·kg⁻¹, the AERP was significantly prolonged. nih.gov

Ex Vivo Rat Heart Model : In isolated, perfused rat hearts (Langendorff setup), perfusion with 10 µM this compound also resulted in a significant increase in the AERP. nih.govmedchemexpress.com

Ex Vivo Guinea Pig Heart Model : Studies using isolated, perfused guinea pig hearts demonstrated a clear concentration-dependent effect on AERP. frontiersin.org A maximum AERP of 93 ± 2 ms (B15284909) was reached with 30 µM AP-14145, a significant increase from the 64 ± 6 ms observed in time-matched controls. frontiersin.org

Animal ModelExperimental SetupThis compound Concentration/DoseEffect on AERPReference
RatIn Vivo (Anesthetized)2.5 mg·kg⁻¹ (IV Bolus)Significant increase 1 min post-injection nih.gov
RatEx Vivo (Langendorff)10 µMIncreased duration nih.govmedchemexpress.com
Guinea PigEx Vivo (Langendorff)30 µMIncreased from 64 ± 6 ms to 93 ± 2 ms frontiersin.org

The antiarrhythmic potential of this compound has been investigated in large animal models, primarily pigs, confirming its effects on atrial repolarization. biocat.comtargetmol.comnih.govnih.gov The compound has shown antiarrhythmic properties in a vernakalant-resistant porcine model of atrial fibrillation. medchemexpress.comahajournals.org

In a pig model designed to simulate obstructive respiratory events, which are known to cause AERP-shortening and increase susceptibility to atrial fibrillation, this compound demonstrated protective effects. nih.govnih.gov The administration of this compound prolonged the baseline AERP and, crucially, prevented the significant AERP-shortening induced by intermittent negative upper airway pressure (INAP). nih.gov These atrial-selective effects were achieved without adversely affecting ventricular electrophysiology. nih.govnih.gov

In another study involving pigs with left ventricular dysfunction, this compound did not show signs of ventricular proarrhythmia, further supporting its atrial-selective profile. frontiersin.org

ConditionParameterVehicle ControlWith this compoundReference
Baseline (Pre-INAP)AERP IncreaseN/A↑ by 41 ± 7 ms nih.gov
During INAPAERP Shortening↓ by 34 ± 8 ms↓ by 3 ± 5 ms nih.gov

Methodologies for Electrophysiological Assessment in Isolated Organs and Anesthetized Animals

The preclinical evaluation of this compound involved a range of electrophysiological methodologies to characterize its effects on cardiac tissue both ex vivo and in vivo.

In isolated organ preparations, the Langendorff-perfused heart model was utilized in species such as rats and guinea pigs. nih.govresearchgate.net This ex vivo setup allows for the study of cardiac electrophysiology independent of systemic neural and hormonal influences. In these preparations, parameters like the atrial effective refractory period (AERP) and ventricular effective refractory period (VERP) were measured using programmed electrical stimulation. Monophasic action potentials were also recorded to assess action potential duration (APD) in both atria and ventricles.

For cellular-level investigations, the whole-cell patch-clamp technique was employed. nih.govresearchgate.net This was performed on cell lines engineered to express specific ion channels, such as human KCa2.2 and KCa2.3 channels, to determine the compound's potency and mechanism of action on the small-conductance calcium-activated potassium current (IKCa). nih.govresearchgate.net

In vivo assessments were conducted in various anesthetized animal models, including rats, guinea pigs, and pigs. nih.govresearchgate.netresearchgate.netnih.gov In anesthetized rats, catheters with electrodes were placed in the esophagus and right atrium to perform programmed electrical stimulation and measure the AERP. nih.gov A novel atrial-paced in vivo guinea pig model was also developed and validated using AP-14145. researchgate.net This model, sometimes incorporating telemetry for electrocardiogram (ECG) monitoring in conscious animals, allows for the assessment of atrial and ventricular repolarization by measuring the AERP and the heart-rate corrected QT interval (QTc), respectively. researchgate.net

In larger animal models, such as pigs, more invasive open-chest procedures were used. researchgate.net This allowed for direct placement of electrodes on the epicardial surface of the atria and ventricles to measure effective refractory periods and assess the inducibility and duration of atrial fibrillation (AF) following burst pacing. researchgate.net For studies modeling specific pathologies, such as obstructive respiratory events, spontaneously breathing, anesthetized pigs were intubated and subjected to intermittent negative upper airway pressure (INAP) while atrial electrophysiological parameters were continuously monitored. nih.gov

Exploratory Preclinical Studies of this compound in Disease Models

Investigation of this compound in Animal Models of Atrial Arrhythmias (e.g., Tachypacing Models)

The antiarrhythmic potential of AP-14145 was significantly explored in a porcine model of atrial fibrillation (AF) induced by long-term atrial tachypacing. researchgate.netecrjournal.com In these studies, pigs underwent continuous high-rate atrial pacing (7 Hz) for an average of 18.8 days, a process that induces electrical and structural remodeling of the atria, leading to sustained AF. researchgate.net A key aspect of this model was the development of AF that was resistant to conversion by the clinically used antiarrhythmic drug, vernakalant (B1244702). researchgate.netahajournals.org

When AP-14145 was administered to these animals with vernakalant-resistant AF, it successfully terminated the arrhythmia and restored sinus rhythm in 100% of the pigs tested (8 out of 8). researchgate.netecrjournal.com Furthermore, following the conversion to sinus rhythm, attempts to re-induce AF using rapid atrial burst pacing (50 Hz) were unsuccessful in the presence of AP-14145. researchgate.net

In addition to terminating chronic AF, the compound's effects were studied on acutely induced AF in open-chest pigs that had undergone one week of atrial tachypacing. In this setting, both AP-14145 and vernakalant demonstrated comparable efficacy in reducing the duration of acutely induced AF episodes. researchgate.net The primary mechanism for this antiarrhythmic effect was the significant prolongation of the atrial effective refractory period (ERP), which was observed in both sham-operated control pigs and those subjected to atrial tachypacing. researchgate.netecrjournal.com

Table 1: Effect of AP-14145 in a Porcine Model of Vernakalant-Resistant Atrial Fibrillation
ParameterAnimal ModelObservationSource
AF ConversionConscious pigs with sustained AF after long-term tachypacingAP-14145 reverted vernakalant-resistant AF to sinus rhythm in 8 of 8 pigs. researchgate.net
AF Re-inductionConscious pigs post-conversion by AP-14145Re-induction of AF by burst pacing was prevented. researchgate.net
Atrial Effective Refractory Period (AERP)Open-chest pigs (control and 1-week tachypacing)Significantly prolonged by AP-14145. researchgate.netecrjournal.com
AF Duration (Acutely Induced)Open-chest pigs (control and 1-week tachypacing)Significantly reduced by AP-14145. researchgate.net

Functional Characterization of this compound in Modulating Cardiac Electrophysiology in Specific Animal Pathophysiological States

The functional effects of AP-14145 have been characterized in specific animal models that mimic human pathophysiological conditions known to promote atrial arrhythmias.

One such study utilized a porcine model designed to simulate the effects of obstructive respiratory events, a key feature of obstructive sleep apnea (B1277953) (OSA). nih.gov In this model, intermittent negative upper airway pressure (INAP) was applied to anesthetized pigs, which led to a transient shortening of the atrial effective refractory period (AERP) and an increased susceptibility to AF. nih.gov The administration of AP-14145 provided a protective effect by prolonging the baseline AERP and partially preventing the AERP shortening induced by the obstructive respiratory events. nih.gov Consequently, AP-14145 reduced the inducibility of AF in this model. nih.gov Crucially, these atrial antiarrhythmic effects were achieved without adversely affecting ventricular electrophysiology, as AP-14145 did not alter the heart rate-adjusted QT interval. nih.gov

Another key characterization of AP-14145 involved a guinea pig model where its effects were directly compared to other antiarrhythmic drugs with different mechanisms of action, such as dofetilide (B1670870) (an IKr inhibitor). researchgate.net In both ex vivo isolated hearts and in vivo experiments, AP-14145 demonstrated atrial-selective electrophysiological effects. researchgate.netecrjournal.com It significantly increased the AERP without causing a corresponding prolongation of the ventricular repolarization, measured as the QTc interval. researchgate.net In stark contrast, dofetilide prolonged the QTc interval to a much larger extent than it prolonged the AERP. researchgate.net This atrial-selective action of AP-14145 is a critical functional characteristic, as prolonging ventricular repolarization (and thus the QT interval) is associated with an increased risk of life-threatening ventricular arrhythmias. researchgate.net

Table 2: Electrophysiological Effects of AP-14145 in Pathophysiological Models
Animal ModelParameterEffect of AP-14145Source
Porcine Model of Obstructive Respiratory EventsINAP-induced AERP ShorteningPartially prevented AERP-shortening. nih.gov
AF SusceptibilityReduced AF-inducibility. nih.gov
QT Interval (Ventricular Repolarization)No significant alteration. nih.gov
Guinea Pig ModelAtrial Effective Refractory Period (AERP)Increased AERP both ex vivo and in vivo. researchgate.net
QTc Interval (Ventricular Repolarization)No prolongation of QTc interval. researchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ap 14145 Hcl

Elucidation of Structural Determinants for KCa2 Channel Binding and Modulation by AP-14145 HCl

This compound functions as a negative allosteric modulator, meaning it binds to a site on the KCa2 channel distinct from the pore and, in doing so, alters the channel's activity. medchemexpress.comrndsystems.comacs.orgnih.gov Specifically, it shifts the concentration-response curve for calcium towards higher values, effectively reducing the channel's sensitivity to intracellular calcium. rndsystems.comresearchgate.netacs.orgnih.gov Research indicates that the inhibitory effect of this compound is strongly dependent on the presence of two specific amino acid residues within the KCa2 channel: S508 and A533. medchemexpress.comnih.govmedchemexpress.com This suggests that these residues are crucial components of the binding site for this compound or are involved in the conformational changes induced by its binding that lead to reduced channel activity.

Electrophysiological studies, such as patch-clamp recordings, have been instrumental in characterizing the interaction of this compound with KCa2 channels. nih.govnih.gov These experiments have shown that this compound inhibits both human KCa2.2 and KCa2.3 channel currents in a concentration-dependent manner, demonstrating equipotency for these subtypes with an IC50 value of approximately 1.1 μM. medchemexpress.comrndsystems.comnih.govnih.gov

Comparative SAR Analysis of this compound within the 2-(N-Substituted)-aminobenzimidazole Class of KCa2 Inhibitors

This compound belongs to the class of 2-(N-substituted)-aminobenzimidazoles, which are recognized as a novel group of selective KCa2 channel inhibitors. researchgate.netacs.org Unlike some classical KCa2 inhibitors, such as apamin (B550111), which block the channel pore, compounds in this class, including this compound and NS8593, act as negative gating modulators. researchgate.netacs.orgnih.gov This distinct mechanism of action, which involves altering the channel's calcium sensitivity, is a key feature of this chemical class. researchgate.netacs.org

Comparative SAR studies within the 2-(N-substituted)-aminobenzimidazole series have aimed to understand how modifications to the core benzimidazole (B57391) structure and the nature of the N-substituent influence potency, selectivity, and other pharmacological properties. For instance, NS8593 was an earlier compound in this class, and AP-14145 was developed as a structurally close analogue. nih.gov The design of AP-14145 aimed to create a tool compound with reduced blood-brain barrier penetrance compared to NS8593, potentially mitigating central nervous system (CNS) related adverse effects. nih.gov This highlights how subtle structural changes within this class can impact pharmacokinetic properties while maintaining the desired KCa2 inhibitory activity.

Research on other benzimidazole derivatives has also contributed to the broader understanding of SAR in this chemical scaffold, although often targeting different biological targets like Aurora kinase or bradykinin (B550075) receptors. nih.govnih.gov These studies collectively emphasize the versatility of the benzimidazole core and the importance of specific substituents at different positions for modulating activity and selectivity.

Rational Design and Synthesis Strategies for this compound Analogues for Research Purposes

The rational design of this compound and its analogues for research purposes is driven by the need to develop selective tools for studying KCa2 channel function and to explore their therapeutic potential. nih.gov Given that this compound was designed as an analogue of NS8593 with modified CNS penetration, synthesis strategies likely involve modifications to the N-substituted portion of the 2-(N-substituted)-aminobenzimidazole core. nih.gov

General synthesis strategies for 2-aminobenzimidazoles often involve the reaction of an o-phenylenediamine (B120857) with a cyanogen (B1215507) halide or a related reagent, followed by functionalization of the amino group. researchgate.netacs.org The introduction of diverse N-substituents allows for the exploration of SAR. For the synthesis of specific analogues like this compound, which contains a chiral center, stereoselective synthesis or resolution of enantiomers would be necessary to obtain the desired isomer for research. aablocks.com

The goal of designing analogues is often to optimize properties such as potency, subtype selectivity (though this compound shows equipotency for KCa2.2 and KCa2.3), metabolic stability, and pharmacokinetic profiles, including tissue distribution. nih.gov Researchers synthesize a series of related compounds with systematic variations in structure and then evaluate their biological activity to establish SAR.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling techniques play a valuable role in understanding the interaction of this compound with KCa2 channels and in guiding the design of new analogues. These approaches can provide insights into the likely binding site of this compound, the key interactions between the compound and the channel protein, and the conformational changes that occur upon binding.

Techniques such as molecular docking can be used to predict how this compound fits into the putative binding site, potentially near the S508 and A533 residues identified through mutagenesis studies. medchemexpress.comnih.govmedchemexpress.com Molecular dynamics simulations can further explore the stability of the compound-channel complex and the dynamic effects of binding on channel conformation and gating.

While specific detailed computational studies on this compound were not extensively detailed in the search results, the application of such methods is common in the study of ion channel modulators and the SAR of small molecules. researchgate.net These computational tools can help rationalize experimental SAR data, propose new modifications to improve activity or selectivity, and reduce the number of compounds that need to be synthesized and tested experimentally.

The understanding of how negative allosteric modulators like this compound interact with KCa2 channels at the molecular level is crucial for the further development of drugs targeting these channels. nih.govnih.gov

Research Methodologies Applied to Ap 14145 Hcl Studies

Biochemical and Biophysical Techniques

A variety of biochemical and biophysical methods have been instrumental in understanding the interaction between AP-14145 HCl and its molecular target.

While radioligand binding assays are a conventional approach for determining the affinity and occupancy of a ligand for its receptor, specific studies detailing the use of this technique for this compound are not prominently featured in the available scientific literature. Research on this compound has primarily emphasized functional assays and electrophysiological measurements to characterize its effects on KCa2 channel activity.

The functional consequences of KCa2 channel modulation by this compound have been extensively studied using electrophysiological techniques that directly measure ion flux. Patch-clamp electrophysiology, a gold-standard method for assessing ion channel activity, has been central to these investigations.

In inside-out patch-clamp recordings using HEK293 cells stably expressing the human KCa2.3 channel, the application of this compound demonstrated a clear impact on the channel's sensitivity to calcium. By exposing the intracellular side of the membrane patch to varying concentrations of free calcium, researchers were able to construct concentration-response curves. These experiments revealed that this compound shifts the concentration-response curve for calcium to the right, thereby increasing the EC50 value. Specifically, in the presence of 10 μM AP-14145, the EC50 of Ca2+ for the KCa2.3 channel increased approximately threefold, from 0.36 ± 0.02 μM to 1.2 ± 0.1 μM nih.govnih.gov. This indicates that a higher calcium concentration is required to achieve the same level of channel activation in the presence of the compound, a hallmark of negative allosteric modulation.

Whole-cell patch-clamp experiments have been employed to determine the potency of this compound. These studies have established that this compound is an equipotent inhibitor of both KCa2.2 and KCa2.3 channels, with a reported half-maximal inhibitory concentration (IC50) of 1.1 ± 0.3 μM nih.govnih.gov.

ParameterControlWith AP-14145 (10 μM)Reference
KCa2.3 Channel Ca2+ EC500.36 ± 0.02 μM1.2 ± 0.1 μM nih.govnih.gov

To identify the specific amino acid residues responsible for the interaction between this compound and the KCa2 channel, site-directed mutagenesis has been a critical tool. Based on the knowledge of binding sites for similar negative allosteric modulators, researchers have targeted specific residues within the pore-forming region of the channel.

Studies involving the mutation of two amino acids in the rat KCa2.3 channel, S508 and A533, have been particularly revealing. When these residues were mutated to threonine (S508T) and valine (A533V), respectively, the inhibitory effect of this compound was significantly diminished nih.gov. These findings strongly suggest that S508 and A533 are key determinants for the binding and/or conformational changes induced by this compound, leading to the inhibition of the channel nih.govmedchemexpress.com. This molecular-level insight is crucial for understanding the compound's mechanism of action and for the rational design of future KCa2 channel modulators.

In Vivo Animal Models in this compound Research

The preclinical assessment of this compound has utilized various in vivo animal models to characterize its pharmacological effects, particularly focusing on its cardiac electrophysiological and central nervous system profiles. These models are crucial in understanding the compound's potential therapeutic applications and off-target effects before human trials.

Rodent Models for Preclinical Pharmacological Characterization

Rodent models, specifically rats and mice, have been instrumental in the initial in vivo characterization of this compound. nih.gov These models offer the advantage of well-established experimental protocols and the ability to conduct early-stage efficacy and safety assessments.

In one key study, anesthetized rats were used to investigate the primary pharmacological effect of this compound on cardiac electrophysiology. The key endpoint measured was the atrial effective refractory period (AERP), which is a crucial indicator of a drug's potential to suppress atrial fibrillation. The research demonstrated that this compound concentration-dependently prolonged AERP in these rat models, providing foundational evidence of its intended biological efficacy. nih.gov

Mice were also employed to assess any acute effects of this compound on the central nervous system. nih.gov These preliminary CNS assessments are a critical component of preclinical safety pharmacology to identify any potential neurological liabilities of a new chemical entity.

Large Animal Models for Comprehensive Cardiac Electrophysiological Assessment

While specific studies on this compound in large animal models are not detailed in the available literature, the use of such models is a standard and critical step in the preclinical development of cardiovascular drugs. Species such as dogs, pigs, and sheep are frequently used because their cardiac physiology, size, and electrophysiological properties more closely resemble those of humans compared to rodents. mdpi.com

For a compound like this compound, which targets cardiac ion channels, large animal models would be employed to conduct more comprehensive and clinically relevant electrophysiological assessments. These studies typically involve more sophisticated monitoring and procedural techniques, such as the induction of arrhythmias to test the drug's efficacy in a disease-relevant context. Telemetry systems can be implanted in these animals to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving subjects, providing a more accurate representation of the drug's effects under physiological conditions. emkatech.com

The selection of a specific large animal model depends on the research question. For instance, some canine breeds are known to be susceptible to certain arrhythmias, making them a suitable model for specific antiarrhythmic drug testing. mdpi.com Porcine models are often used for studies involving cardiac devices or surgical procedures due to the anatomical similarities of their hearts to humans. pcronline.com Ovine models are also valuable, particularly in studies of heart failure, and their cardiomyocyte physiology shares similarities with human heart cells. mdpi.com

Methodological Considerations for Investigating Central Nervous System Engagement in Animal Models

Initial investigations into the central nervous system (CNS) effects of this compound have been conducted in mice. nih.gov A common method used in early preclinical studies to assess potential CNS impairment is the beam walk test. This test evaluates motor coordination and balance, which can be indicative of a compound's impact on the CNS. In the case of this compound, this test was performed to determine if the compound triggered any acute CNS-related effects. nih.gov The findings from this initial screen in mice indicated a lack of apparent acute CNS effects at the tested dose. nih.gov

Further, more detailed neuropharmacological profiling in rodent models would typically involve a battery of tests to assess a wider range of neurological functions. These can include assessments of general activity, sensory and motor function, and autonomic nervous system responses. These methodological approaches are designed to provide a comprehensive overview of a compound's potential to interact with the central nervous system.

Advanced Analytical Techniques in Compound Characterization and Metabolite Identification (Preclinical)

The characterization of a new chemical entity like this compound and the identification of its metabolites in biological systems are heavily reliant on advanced analytical techniques. These methods are essential for understanding the compound's pharmacokinetic and metabolic profile.

Chromatography-Mass Spectrometry for Compound Detection in Biological Matrices (Preclinical)

While specific validated methods for the quantification of this compound in biological matrices are not publicly detailed, the standard and most widely used technique for this purpose is liquid chromatography-mass spectrometry (LC-MS), often in the form of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). rsc.orgnih.gov This methodology offers high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological samples such as plasma, urine, and tissue homogenates. rsc.org

The development of a quantitative LC-MS/MS (B15284909) assay for this compound would involve several key steps:

Sample Preparation: This involves extracting the compound from the biological matrix and removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extract is then injected into a UPLC system, where this compound is separated from other components based on its physicochemical properties as it passes through a chromatography column.

Mass Spectrometric Detection: The separated compound is then ionized and detected by a mass spectrometer. For quantitative analysis, triple quadrupole (QqQ) mass spectrometers are often used in multiple-reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. Time-of-flight (ToF) mass spectrometers can also be used, offering high mass accuracy. nih.gov

This analytical approach is fundamental to preclinical studies, underpinning the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Exploration of Preclinical Metabolic Pathways and Metabolite Profiling of this compound

There is currently no publicly available information detailing the specific metabolic pathways and metabolite profiles of this compound from preclinical studies. However, the investigation of a new compound's metabolism is a critical component of drug development. The general approach to this involves both in vitro and in vivo methods.

In Vitro Metabolism Studies:

Liver Microsomes and Hepatocytes: this compound would likely be incubated with liver microsomes or hepatocytes from various species (including human) to identify the primary metabolic pathways. These systems contain the key drug-metabolizing enzymes, such as cytochrome P450s.

Enzyme Phenotyping: Studies would be conducted to identify the specific enzymes responsible for metabolizing this compound.

In Vivo Metabolite Profiling:

Following administration of this compound to animal models, biological samples (e.g., plasma, urine, feces) would be collected over time.

These samples would be analyzed using high-resolution mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), to detect and identify potential metabolites. mdpi.com This non-targeted approach allows for the discovery of expected and unexpected metabolic products.

The identification of major metabolites is crucial for understanding the compound's clearance mechanisms and for assessing whether any metabolites are pharmacologically active or contribute to potential toxicity.

Role of Ap 14145 Hcl in Advancing Kca2 Channel Research and Drug Discovery

AP-14145 HCl as a Mechanistic Probe for KCa2 Channel Biology

This compound serves as a key mechanistic probe due to its specific interaction with KCa2.2 and KCa2.3 subtypes. medchemexpress.comnih.govtocris.comnih.gov It acts as a negative allosteric modulator, effectively reducing the sensitivity of these channels to calcium. medchemexpress.comrndsystems.comnih.govtocris.comnih.gov This modulation is strongly dependent on specific amino acid residues within the channel structure, notably S508 and A533. medchemexpress.comnih.govnih.gov By altering the calcium dependence of KCa2 channel activation, this compound allows researchers to investigate the functional consequences of reduced KCa2 channel activity in various cellular contexts. nih.govnih.gov

Studies using patch-clamp recordings of heterologously expressed KCa2 channels have been instrumental in characterizing the mechanism of action of this compound. nih.govnih.gov These experiments have shown that this compound inhibits both human KCa2.2 and KCa2.3 channel currents in a concentration-dependent manner. medchemexpress.comnih.gov For instance, this compound exhibits an IC50 of approximately 1.1 μM for both KCa2.2 and KCa2.3 channels. medchemexpress.comnih.govtocris.comnih.gov Furthermore, the presence of this compound at a concentration of 10 μM has been shown to increase the EC50 of calcium on KCa2.3 channels from 0.36 μM to 1.2 μM, demonstrating its effect on calcium sensitivity. medchemexpress.comnih.govnih.gov This shift in calcium dependence highlights its utility in probing the calcium-gating mechanism of KCa2 channels. nih.govnih.gov

Table 1 summarizes key in vitro findings regarding the effects of this compound on KCa2 channels:

Channel SubtypeIC50 (μM)Effect on Ca2+ EC50 (at 10 μM this compound)
hKCa2.2 (SK2)1.1 ± 0.3 nih.govNot specified in search results
hKCa2.3 (SK3)1.1 ± 0.3 nih.gov, 1.3 ± 0.4 ahajournals.orgIncreased from 0.36 ± 0.02 to 1.2 ± 0.1 μM nih.govnih.gov
hKCa2.1 (SK1)90% inhibition at 10 μM medchemexpress.comNot specified in search results
hKCa3.1 (IK)No significant effect at 10 μM medchemexpress.comresearchgate.netNot applicable

Contributions of this compound Research to the Understanding of KCa2 Channel Pathophysiology

Research utilizing this compound has significantly advanced the understanding of the involvement of KCa2 channels in various pathophysiological conditions. KCa2 channels are implicated in a range of disorders, including atrial fibrillation (AF), respiratory diseases, and neurological conditions. nih.govresearchgate.netmdpi.comecrjournal.comchapman.edudovepress.com

In the context of atrial fibrillation, this compound has been instrumental in demonstrating the potential of KCa2 channel inhibition as a therapeutic strategy. nih.govmedkoo.comahajournals.orgecrjournal.comresearchgate.net Studies in animal models, particularly in pigs with vernakalant-resistant AF, have shown that this compound can successfully convert AF to sinus rhythm and prevent its reinduction. medchemexpress.comrndsystems.commedkoo.comahajournals.orgecrjournal.com This highlights the role of KCa2 channels in maintaining AF and suggests that their inhibition can restore normal atrial rhythm. ahajournals.orgecrjournal.com this compound achieves this by prolonging the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization, indicating a potential for atrial selectivity. medchemexpress.comrndsystems.comnih.govtocris.commedkoo.comahajournals.orgecrjournal.com

Beyond cardiovascular applications, KCa2 channels are being investigated for their roles in neurological and psychiatric disorders. nih.govresearchgate.net While research in this area is ongoing, studies using KCa2 modulators, including negative modulators like this compound, contribute to understanding how altered KCa2 channel function might contribute to conditions such as alcohol dependence and potentially neurodegenerative diseases. nih.govresearchgate.netd-nb.info For example, studies exploring the role of KCa2 channels in alcohol drinking behaviors in preclinical models utilize pharmacological tools to modulate channel activity and observe the resulting behavioral changes. researchgate.netd-nb.info

Furthermore, KCa2 channels are present in the respiratory system and are thought to play a role in airway disorders. mdpi.comchapman.edu While specific research using this compound in this context is less prominent in the provided results, the use of selective KCa2 modulators in general is contributing to the understanding of these channels' functions in airway epithelial cells and their potential as therapeutic targets for muco-obstructive lung diseases. researchgate.netmdpi.comchapman.edu

Preclinical Research Paradigm for KCa2 Channel Modulators

The preclinical research paradigm for evaluating KCa2 channel modulators like this compound involves a multi-faceted approach, combining in vitro and in vivo studies to assess their potency, selectivity, mechanism of action, and efficacy in disease models.

In vitro studies typically involve patch-clamp electrophysiology using heterologously expressed human KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3) to determine the compound's potency (IC50 or EC50) and selectivity against other ion channels, including other potassium channels (e.g., KCa3.1, hERG, Kir channels) and other cardiac ion channels (e.g., NaV1.5, CaV1.2). medchemexpress.comnih.govnih.govahajournals.org Mutagenesis studies are also employed to identify key amino acid residues involved in the modulator's binding and action, as demonstrated with this compound and residues S508 and A533. medchemexpress.comnih.govnih.gov

Cell-based assays can further investigate the functional effects of KCa2 modulators on cellular processes regulated by these channels, such as membrane potential and calcium signaling. researchgate.netchapman.edumdpi.com For example, studies on leukemia cells have used KCa channel inhibitors to explore their impact on proliferation, migration, and invasion, linking KCa channel activity to these cellular behaviors. mdpi.com

In vivo studies are crucial for evaluating the pharmacological effects in living organisms and assessing potential therapeutic efficacy in disease models. For KCa2 modulators targeting atrial fibrillation, studies in large animal models like pigs are particularly relevant due to the similarities in cardiac electrophysiology to humans. ahajournals.orgecrjournal.com Measuring the atrial effective refractory period (AERP) is a key endpoint in these studies, as prolongation of AERP is associated with antiarrhythmic effects. medchemexpress.comrndsystems.comnih.govtocris.commedkoo.comahajournals.orgecrjournal.com Disease models, such as atrial tachypacing-induced AF in pigs, are used to simulate the clinical condition and evaluate the modulator's ability to terminate or prevent AF. medchemexpress.comrndsystems.commedkoo.comahajournals.orgecrjournal.com

Preclinical research also includes assessing the compound's pharmacokinetic properties and potential off-target effects in vivo. For instance, studies with this compound have included evaluating its effects on the central nervous system in mice to assess potential neurological side effects. nih.govnih.gov

Table 2 provides examples of preclinical studies involving KCa2 channel modulators:

Study TypeModelKey Findings (Relevant to KCa2 Modulators)Citation
In vitro electrophysiologyHeterologously expressed hKCa2.2, hKCa2.3, hKCa3.1, other cardiac ion channelsThis compound inhibits hKCa2.2/2.3, not hKCa3.1; exhibits selectivity over several other cardiac channels. medchemexpress.comnih.govnih.govahajournals.org
In vitro mutagenesishKCa2 channelsThis compound inhibition dependent on S508 and A533. medchemexpress.comnih.govnih.gov
In vivo electrophysiologyRatsThis compound prolongs AERP. medchemexpress.comrndsystems.comnih.govtocris.comnih.gov
In vivo disease modelVernakalant-resistant AF in pigsThis compound terminates AF and prevents reinduction. medchemexpress.comrndsystems.commedkoo.comahajournals.orgecrjournal.com
In vivo behavioral studyMiceThis compound (10 mg/kg) did not trigger apparent CNS effects. nih.govnih.gov

Future Directions for Basic and Translational Research Involving KCa2 Channel Modulators

The research conducted with compounds like this compound has paved the way for several future directions in both basic and translational research on KCa2 channels. A key area is the development of more potent and subtype-selective KCa2 channel modulators. mdpi.comchapman.edu While this compound shows equipotency for KCa2.2 and KCa2.3, achieving higher selectivity for individual subtypes could allow for more targeted therapeutic interventions and help dissect the specific roles of each KCa2 subtype in different tissues and disease states. mdpi.comchapman.edudovepress.com

Further basic research is needed to fully unveil the exact cellular and subcellular localization of KCa2 channels in various tissues, particularly in the airways and different regions of the brain. nih.govmdpi.com Understanding their precise distribution and interaction with other proteins will provide a more comprehensive picture of their physiological functions and how they are altered in disease. mdpi.com

Translational research will focus on further validating KCa2 channels as therapeutic targets for a wider range of diseases. While promising results have been seen in atrial fibrillation, exploring the potential of KCa2 modulators in other conditions where these channels are implicated, such as certain neurological disorders and respiratory diseases, is a critical next step. nih.govmdpi.comchapman.edu This will involve continued preclinical studies in relevant animal models, including long-term studies to assess the effects of chronic modulation of KCa2 channels on disease progression. nih.gov

The insights gained from the mechanism of action of allosteric modulators like this compound can inform the design of novel compounds with improved pharmacological properties. nih.govnih.gov Understanding the molecular determinants of binding and modulation will facilitate structure-activity relationship studies and the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Ultimately, the goal of translational research is to move promising KCa2 channel modulators towards clinical trials to assess their safety and efficacy in human patients. The preclinical data generated with probes like this compound are essential for supporting such clinical development efforts. ecrjournal.comresearchgate.net

Conclusion and Research Outlook

Summary of Key Academic Findings on AP-14145 HCl

This compound is a negative allosteric modulator of the small conductance calcium-activated potassium (KCa2) channels, specifically showing equipotent inhibition of the KCa2.2 and KCa2.3 subtypes. nih.govnih.gov Research has established its mechanism of action, which involves decreasing the calcium sensitivity of these channels. nih.gov This modulation effectively shifts the calcium dependence of channel activation. nih.gov

Key findings from patch-clamp recordings and other experimental methods have elucidated the specifics of its inhibitory action. The half-maximal inhibitory concentration (IC50) for both KCa2.2 and KCa2.3 channels is approximately 1.1 µM. nih.gov The presence of AP-14145 increases the concentration of calcium required to activate the channels; for instance, 10 µM of AP-14145 increases the EC50 of Ca2+ on KCa2.3 channels from 0.36 µM to 1.2 µM. nih.govnih.gov This inhibitory effect is structurally dependent on two specific amino acids within the channel: S508 and A533. nih.govnih.gov

Functionally, AP-14145 has been shown to prolong the atrial effective refractory period (AERP) in rats, a key indicator of its potential antiarrhythmic properties. nih.govnih.gov This effect is concentration-dependent. nih.govnih.gov Studies have also demonstrated its ability to reverse the effects of positive KCa2 channel modulators, such as NS309, further supporting its role as a negative allosteric modulator. nih.gov In a porcine model of atrial fibrillation that was resistant to other treatments, AP-14145 demonstrated antiarrhythmic effects. medchemexpress.com Importantly, initial studies in mice suggested a lack of acute central nervous system side effects at effective concentrations. nih.govnih.gov

Interactive Data Table: this compound Inhibitory Activity

Channel Subtype IC50 Effect on Ca2+ Sensitivity (EC50) Key Amino Acid Dependencies
KCa2.2 1.1 µM nih.gov Not specified S508, A533 nih.govnih.gov
KCa2.3 1.1 µM nih.gov Increased from 0.36 µM to 1.2 µM (with 10 µM AP-14145) nih.govnih.gov S508, A533 nih.govnih.gov
KCa2.1 ~90% inhibition at 10 µM medchemexpress.com Not specified Not specified
KCa1.1 ~50% inhibition at 10 µM medchemexpress.com Not specified Not specified
KCa3.1 No effect medchemexpress.com Not applicable Not applicable

Unanswered Questions and Future Research Avenues for KCa2 Channel Modulators

The study of KCa2 channel modulators, while promising, still presents several unanswered questions that warrant future investigation. A primary challenge is achieving subtype selectivity. chapman.edu While compounds like AP-14145 show equipotency for KCa2.2 and KCa2.3, developing modulators that can selectively target one subtype over the others (KCa2.1, KCa2.2, or KCa2.3) is a significant goal. chapman.edu This would allow for more precise therapeutic interventions and a better understanding of the distinct physiological roles of each channel subtype. mdpi.com

Further research is needed to fully understand the molecular mechanisms of gating and modulation. tandfonline.com While the binding sites for some modulators are being identified, a complete picture of how these small molecules alter the channel's conformation and its interaction with calmodulin is still developing. tandfonline.com The availability of a full-length crystal structure of a KCa2 channel would be a major step forward in this area. tandfonline.com

The long-term effects of KCa2 channel modulation in various disease models are not yet fully understood. nih.gov For instance, in the context of neurodegenerative diseases like Alzheimer's or Parkinson's, it is unclear whether activators or inhibitors would be beneficial, and long-term studies are required to determine their impact on disease progression. nih.gov Similarly, while KCa2 channels are considered a promising target for atrial fibrillation, the long-term consequences of their inhibition need thorough investigation. nih.govecrjournal.com

Finally, the precise distribution and function of KCa2 channel subtypes in various tissues, such as the respiratory system, require further elucidation. mdpi.com Understanding the specific roles of each subtype in different cell types will be crucial for predicting the therapeutic effects and potential side effects of KCa2 modulators. mdpi.com

Broader Implications of this compound Studies for Ion Channel Pharmacology and Drug Discovery

The investigation of this compound and similar compounds has significant implications for the broader fields of ion channel pharmacology and drug discovery. These studies highlight the therapeutic potential of targeting ion channels with allosteric modulators rather than direct blockers. ecrjournal.com Allosteric modulation offers a more nuanced approach to regulating channel activity, allowing for the fine-tuning of physiological processes rather than simple inhibition.

The development of compounds like AP-14145 underscores the importance of atrial-selective targets for cardiovascular drug discovery. nih.gov By focusing on channels predominantly expressed or functionally more important in the atria compared to the ventricles, researchers aim to develop antiarrhythmic drugs with a reduced risk of ventricular proarrhythmia, a significant side effect of many current treatments. nih.govfrontiersin.org

Furthermore, the research into KCa2 modulators contributes to a deeper understanding of the structure-function relationships of ion channels. nih.gov Identifying the specific amino acid residues crucial for the binding and action of a modulator, as was done for AP-14145, provides valuable data for computational modeling and the rational design of new, more potent, and selective drugs. nih.govtandfonline.com This knowledge aids in building more accurate in silico models for predicting drug-channel interactions and potential cardiac side effects. frontiersin.org

The study of KCa2 channels and their modulators also exemplifies the growing interest in targeting channels beyond the traditional voltage-gated sodium, potassium, and calcium channels. pharmacologyeducation.org As our understanding of the diverse roles of channels like KCa2 in various physiological and pathological processes expands, so too does the landscape of potential drug targets for a wide range of conditions, including cardiovascular, neurological, and inflammatory diseases. tandfonline.comnih.gov

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AP-14145 HCl
Reactant of Route 2
Reactant of Route 2
AP-14145 HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.